molecular formula C25H20FN3O B2644403 5-benzyl-3-(4-ethoxyphenyl)-8-fluoro-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-16-2

5-benzyl-3-(4-ethoxyphenyl)-8-fluoro-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2644403
CAS RN: 866347-16-2
M. Wt: 397.453
InChI Key: SAPIHYQQCQGBRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazoloquinoline derivatives often involves multicomponent reactions, catalysis, and specific conditions to achieve the desired structure. There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline is the most ubiquitous heterocyclic aromatic compound with a potential for industrial and medicinal applications . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The pyrazoloquinoline ring system has gained considerable attention .


Chemical Reactions Analysis

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . A convenient and eco-friendly nickel-catalyzed synthesis of quinoline and quinoxaline via double dehydrogenative coupling starting from 2-aminobenzyl alcohol/1-phenylethanol and diamine/diol, respectively, operates at mild reaction temperatures .

Scientific Research Applications

Green Chemistry Synthesis

The study by Rajesh et al. (2011) describes an environmentally friendly synthesis approach for creating complex heterocyclic ortho-quinones, including pyrazoloquinoline derivatives, via a four-component sequential reaction. This "on water" protocol emphasizes high atom economy and environmental benefits, such as short reaction times, excellent yields, easy work-up, and minimal purification steps, potentially applicable to the synthesis of 5-benzyl-3-(4-ethoxyphenyl)-8-fluoro-5H-pyrazolo[4,3-c]quinoline (Rajesh et al., 2011).

Photoluminescence Applications

Research by Mancilha et al. (2006) explored photoluminescent properties of 5,8-diaryl quinoxaline derivatives for potential applications in photoluminescence. Although not directly mentioning the specific compound, the study's insights into the electrochemical and photophysical properties of quinoxaline derivatives could be relevant for investigating the photoluminescent capabilities of 5-benzyl-3-(4-ethoxyphenyl)-8-fluoro-5H-pyrazolo[4,3-c]quinoline (Mancilha et al., 2006).

Molecular Dynamics and Docking Studies

Abad et al. (2021) synthesized a quinoxaline derivative and conducted comprehensive studies including DFT calculations, Hirshfeld surface analysis, and molecular docking. These methods offer a framework for understanding the chemical properties and biological interactions of quinoxaline derivatives, which could be extended to study 5-benzyl-3-(4-ethoxyphenyl)-8-fluoro-5H-pyrazolo[4,3-c]quinoline in the context of anti-cancer drug development and environmental monitoring (Abad et al., 2021).

Fluorescence Sensing and Environmental Monitoring

Subashini et al. (2017) introduced a quinoline appended pyrazoline derivative as a highly selective and sensitive sensor for Ni2+ ions, applicable in live cell imaging and environmental monitoring. This suggests potential for 5-benzyl-3-(4-ethoxyphenyl)-8-fluoro-5H-pyrazolo[4,3-c]quinoline derivatives to be explored as fluorescent probes or sensors for metal ions and other applications in bioimaging and environmental analysis (Subashini et al., 2017).

Future Directions

The future directions for “5-benzyl-3-(4-ethoxyphenyl)-8-fluoro-5H-pyrazolo[4,3-c]quinoline” could involve further exploration of its synthesis methods, potential applications, and biological activities. As it belongs to the class of pyrazoloquinolines, it could be a subject of interest in the fields of industrial and synthetic organic chemistry .

properties

IUPAC Name

5-benzyl-3-(4-ethoxyphenyl)-8-fluoropyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O/c1-2-30-20-11-8-18(9-12-20)24-22-16-29(15-17-6-4-3-5-7-17)23-13-10-19(26)14-21(23)25(22)28-27-24/h3-14,16H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPIHYQQCQGBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-benzyl-3-(4-ethoxyphenyl)-8-fluoro-5H-pyrazolo[4,3-c]quinoline

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